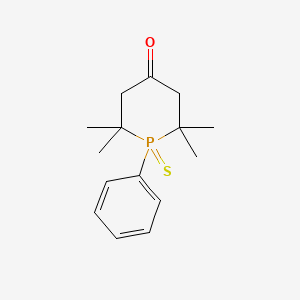
4-Phosphorinanone, 2,2,6,6-tetramethyl-1-phenyl-, 1-sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Phosphorinanone, 2,2,6,6-tetramethyl-1-phenyl-, 1-sulfide is a unique organophosphorus compound characterized by its phosphorinanone core structure. This compound is notable for its stability and reactivity, making it a valuable subject of study in various fields of chemistry and material science.
Vorbereitungsmethoden
The synthesis of 4-Phosphorinanone, 2,2,6,6-tetramethyl-1-phenyl-, 1-sulfide typically involves the reaction of 2,2,6,6-tetramethyl-4-piperidone with phenylphosphine under specific conditions. The reaction is carried out in the presence of a catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can yield phosphines.
Substitution: It can participate in substitution reactions where the phenyl group or other substituents are replaced by different functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-Phosphorinanone, 2,2,6,6-tetramethyl-1-phenyl-, 1-sulfide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal complexes.
Biology: Its derivatives are studied for potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing into its potential use in drug development, particularly for its stability and reactivity.
Wirkmechanismus
The mechanism by which 4-Phosphorinanone, 2,2,6,6-tetramethyl-1-phenyl-, 1-sulfide exerts its effects involves its ability to form stable complexes with metals and other substrates. The molecular targets and pathways involved include coordination with metal ions, which can alter the reactivity and properties of the resulting complexes .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
2,2,6,6-tetramethyl-1-phenyl-4-phosphorinanone: This compound shares a similar core structure but lacks the sulfide group.
1,2,6-triphenyl-4-phosphorinanone: This compound has additional phenyl groups, altering its reactivity and applications.
1-cyclohexyl-2,6-diphenyl-4-phosphorinanone: This compound features a cyclohexyl group, providing different steric and electronic properties.
The uniqueness of 4-Phosphorinanone, 2,2,6,6-tetramethyl-1-phenyl-, 1-sulfide lies in its specific combination of substituents, which confer distinct reactivity and stability compared to its analogs.
Eigenschaften
CAS-Nummer |
1216-38-2 |
|---|---|
Molekularformel |
C15H21OPS |
Molekulargewicht |
280.4 g/mol |
IUPAC-Name |
2,2,6,6-tetramethyl-1-phenyl-1-sulfanylidene-1λ5-phosphinan-4-one |
InChI |
InChI=1S/C15H21OPS/c1-14(2)10-12(16)11-15(3,4)17(14,18)13-8-6-5-7-9-13/h5-9H,10-11H2,1-4H3 |
InChI-Schlüssel |
OUYIKBVKMVVAHA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(=O)CC(P1(=S)C2=CC=CC=C2)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]amino}-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12005892.png)
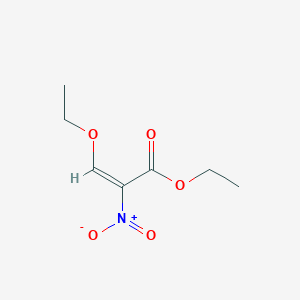
![N-[3-[(7-chloro-1-hydroxyquinolin-4-ylidene)amino]propyl]octan-1-amine](/img/structure/B12005899.png)
![Benzyl 2-(2,5-dimethoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12005908.png)



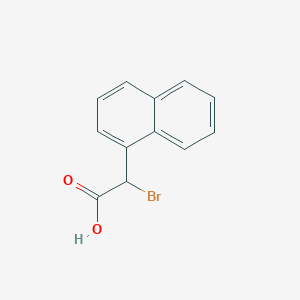
![Ethyl 3-ethylpyrrolo[2,1-a]phthalazine-1-carboxylate](/img/structure/B12005953.png)
![N-(2,6-Dimethylphenyl)-2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetamide](/img/structure/B12005955.png)
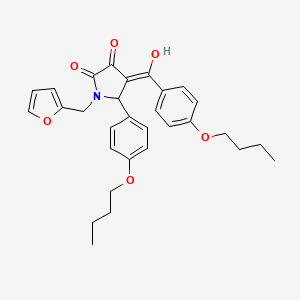
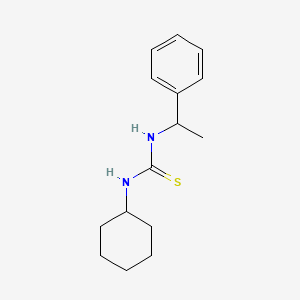
![Ethyl {[(2-phenylcyclopropyl)carbonyl]amino}acetate](/img/structure/B12005967.png)
![5-(2,4-Dichlorophenyl)-4-{[(E)-(2-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12005975.png)
